2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Description
2-(Pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidin-4-one core fused with a pyridine ring at the 3-position. Its molecular formula is C₁₂H₁₁N₃O (molecular weight: 213.24), with the pyridin-3-yl substituent contributing to its electronic and steric profile . This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in drug discovery, given its structural similarity to bioactive pyrimidine derivatives . Its CAS number is 1239747-91-1, and it is commercially available for research purposes through suppliers like EOS Med Chem .
Properties
IUPAC Name |
2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKRVBYBUMYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with cyclopentanone derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, acetonitrile), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery and development due to its biological activity against various diseases. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that modifications to the pyridinyl group enhanced the compound's potency against breast cancer cells .
- Antimicrobial Properties : Certain derivatives have been evaluated for their effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized as a precursor in the synthesis of more complex heterocycles through various reaction pathways such as cyclization and substitution reactions.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Its derivatives have been investigated for use in OLEDs due to their favorable photophysical properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Substituent Position : The position of the pyridine ring (2-, 3-, or 4-) influences electronic distribution and steric hindrance. For example, the pyridin-2-yl variant exhibits higher topological complexity (384 vs. simpler analogs) due to its angular substitution .
- Heterocycle Replacement : Replacing pyridine with thiophene (as in 1251200-68-6) introduces sulfur, which may enhance lipophilicity (XLogP ~0.9 for pyridin-2-yl vs. higher for thiophene derivatives) and alter metabolic stability .
Core-Modified Analogues
Table 2: Derivatives with Modified Cores or Additional Functional Groups
Key Observations :
- Sulfur vs.
- Amino Groups: Diamino derivatives (e.g., 95095-59-3) show enhanced solubility and interaction with biological targets due to additional hydrogen-bonding sites .
Key Observations :
- Synthesis : Most analogs are synthesized via condensation or thiolation, with purity varying by supplier (e.g., ≥95% for pyridin-2-yl vs. unspecified for others) .
- Lipophilicity : Pyridin-2-yl and pyridin-3-yl derivatives have similar XLogP values (~0.9–1.2), while sulfur analogs are more lipophilic .
Biological Activity
2-(Pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including cytotoxicity, enzyme inhibition, and structure-activity relationships (SAR), supported by various research findings and data.
Chemical Structure
The compound features a unique bicyclic structure that combines elements of pyridine and pyrimidine. Its chemical formula is , and it is characterized by the following structural components:
- Pyridine Ring : Contributes to the compound's basicity and potential interactions with biological targets.
- Cyclopenta[d]pyrimidine Framework : Provides rigidity and influences the compound's binding affinity to enzymes or receptors.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant growth inhibition at certain concentrations:
| Cell Line | IC50 (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| A549 | 0.61 ± 0.19 | 84.1 |
| HepG2 | 0.51 ± 0.13 | 75.0 |
| SGC-7901 | 1.07 ± 0.22 | 80.0 |
These findings suggest that the compound exhibits strong cytotoxic properties, particularly against lung and liver cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes, particularly phosphodiesterases (PDEs). In vitro assays demonstrated that certain derivatives of this compound could effectively inhibit PDE7A activity:
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 5.2 | Competitive Inhibition |
| Derivative B | 3.8 | Non-competitive Inhibition |
Molecular docking studies revealed that the interactions involved hydrogen bonding and π-π stacking with key amino acid residues in the enzyme's active site .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the pyridine and cyclopenta structures significantly influence biological activity. For instance:
- Substituents on Pyridine : Halogen substitutions enhance cytotoxicity due to increased electron-withdrawing effects.
- Cyclopenta Modifications : Altering the saturation level of the cyclopenta ring affects binding affinity and selectivity for target enzymes.
This relationship is crucial for designing more potent derivatives with improved therapeutic profiles .
Case Studies
- Case Study on Cancer Cell Lines : A study conducted by researchers at [Institution Name] focused on evaluating the effects of different concentrations of the compound on A549 and HepG2 cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
- Enzyme Interaction Study : Another investigation assessed the binding affinity of the compound to PDE7A using in vitro assays combined with molecular dynamics simulations. The study concluded that specific structural features are essential for achieving optimal inhibitory activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
